Product packaging for Gadolinium arsenide(Cat. No.:CAS No. 12005-89-9)

Gadolinium arsenide

Cat. No.: B13748914
CAS No.: 12005-89-9
M. Wt: 232.2 g/mol
InChI Key: KHQWARAFVNUCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gadolinium Arsenide (GdAs) is a crystalline solid compound known for its applications in specialized research fields. With a linear formula of GdAs and a molecular weight of 232.17 g/mol, it is characterized by its solid appearance . This high-purity (5N or 99.999%) material is primarily utilized in semiconductor research and photo-optic applications . The compound is offered in various forms to suit different experimental needs, including ingot, lump, powder, sputtering target, and wafer . This compound is for research purposes only. It is not intended for medicinal, diagnostic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsGd B13748914 Gadolinium arsenide CAS No. 12005-89-9

Properties

CAS No.

12005-89-9

Molecular Formula

AsGd

Molecular Weight

232.2 g/mol

IUPAC Name

arsanylidynegadolinium

InChI

InChI=1S/As.Gd

InChI Key

KHQWARAFVNUCJC-UHFFFAOYSA-N

Canonical SMILES

[As]#[Gd]

Origin of Product

United States

Advanced Crystallographic and Structural Investigations of Gadolinium Arsenide

Determination and Refinement of Crystal Structures (e.g., Rocksalt (B1) Structure)

At ambient conditions, gadolinium arsenide crystallizes in the rock-salt (B1) crystal structure, which is a face-centered cubic (FCC) lattice. researchgate.netwikipedia.org In this structure, each gadolinium (Gd) ion is octahedrally coordinated to six arsenic (As) ions, and similarly, each arsenic ion is surrounded by six gadolinium ions. wikipedia.org This arrangement forms two interpenetrating face-centered cubic lattices. wikipedia.org

The determination and refinement of this crystal structure are primarily accomplished through X-ray diffraction (XRD) techniques. Theoretical calculations, such as those based on density functional theory (DFT) within the generalized gradient approximation (GGA) and local spin density approximation (LSDA), have been employed to compute the structural properties of GdAs. These calculations have successfully predicted the NaCl-type structure at ambient pressure and have determined the lattice constant, which is in good agreement with experimental results. researchgate.net

Here is an interactive data table summarizing the crystallographic data for this compound at ambient conditions:

PropertyValue
Crystal SystemCubic
Crystal StructureRocksalt (B1)
Space GroupFm3m (No. 225)
Coordination Number6

Structural Phase Transitions Under Extreme Conditions

The structural integrity of this compound is subject to change under the influence of external pressures and temperatures, leading to fascinating phase transitions.

Under high pressure, this compound undergoes a structural phase transition. Theoretical studies have shown that at a pressure of approximately 42.8 GPa, GdAs transforms from its ambient rock-salt (B1) structure to a primitive tetragonal (PT) structure. researchgate.net This first-order phase transition is accompanied by a significant volume collapse of about 8.1%. researchgate.net The driving force behind this transformation is the increasing hybridization between the f-electrons of the gadolinium ions and the p-orbitals of the neighboring arsenic ions under compression. researchgate.net

The following table presents the key parameters of the pressure-induced phase transition in GdAs:

Initial Phase (Ambient Pressure)Final Phase (High Pressure)Transition Pressure (GPa)Volume Collapse (%)
Rocksalt (B1)Primitive Tetragonal (PT)42.88.1

While metallic gadolinium exhibits a structural transformation from a hexagonal close-packed (α-form) to a body-centered cubic (β-form) structure at temperatures exceeding 1200°C, the temperature-dependent structural stability of the this compound compound itself is a complex area of study. nanografi.com Gadolinium can react with arsenic at elevated temperatures to form binary compounds like GdAs. wikipedia.org The stability of the GdAs crystal structure at high temperatures is crucial for its synthesis and for its performance in high-temperature applications. However, detailed studies focusing solely on the temperature-induced phase transitions of bulk GdAs are less common in the readily available literature compared to pressure-induced transitions. It is known that gadolinium compounds can exhibit temperature-dependent magnetic behavior, which is intrinsically linked to their electronic and crystal structures. nanografi.com

Lattice Dynamics and Phonon Dispersion Relations

The study of lattice dynamics and phonon dispersion relations provides deep insights into the vibrational properties of a crystal, which are crucial for understanding its thermal and electronic transport characteristics. For arsenides like gallium arsenide (GaAs), which shares the same pnictogen as GdAs, first-principles calculations based on density functional theory have been instrumental in determining harmonic and cubic force constants. mit.edumit.eduarxiv.org These constants are then used to construct a dynamical matrix, the eigenvalues of which yield the phonon dispersion relations. aps.orgpurdue.edu

The phonon dispersion curves map the relationship between the phonon frequency (ω) and the phonon wavevector (q). purdue.edu These curves typically show distinct acoustic and optical branches. The acoustic modes correspond to the in-phase movement of atoms in the unit cell, while the optical modes involve out-of-phase motion. purdue.edu Understanding the phonon dispersion in GdAs is essential for predicting its thermal conductivity and electron-phonon scattering rates, which are critical parameters for its potential use in thermoelectric and electronic devices.

Examination of Microstructural Defects and Extended Imperfections

Real crystals are never perfect and contain various types of defects that can significantly influence their physical properties. In this compound, microstructural defects can include point defects (vacancies, interstitials, antisite defects), line defects (dislocations), and planar defects (grain boundaries, stacking faults). The formation of these defects can be influenced by growth conditions and subsequent processing. For instance, in gadolinium-doped materials, the dopant atoms themselves can be considered point defects. researchgate.net

The presence of defects can affect the electronic structure, charge carrier concentration, and scattering mechanisms within the material. The study of these imperfections is often carried out using advanced characterization techniques such as transmission electron microscopy (TEM) and scanning tunneling microscopy (STM), which can provide atomic-scale images of the crystal lattice and its defects. Understanding and controlling these defects is crucial for optimizing the performance of GdAs-based devices.

Epitaxial Relationship and Interface Quality in GdAs Heterostructures

The growth of thin films of this compound on semiconductor substrates to form heterostructures is a key area of research for spintronic and magneto-electronic applications. researchgate.net The epitaxial relationship between the GdAs film and the substrate, as well as the quality of the interface, are critical factors that determine the properties of the heterostructure. diva-portal.orgpdi-berlin.de

Epitaxial growth aims to achieve a single-crystal film with a well-defined crystallographic orientation relative to the substrate. nih.gov For successful epitaxy, a small lattice mismatch between the film and the substrate is generally preferred to minimize strain and the formation of defects at the interface. nih.gov However, high-quality epitaxial growth can sometimes be achieved even with a significant lattice mismatch. diva-portal.org

Electronic Structure and Charge Transport Phenomena in Gadolinium Arsenide

Electronic Band Structure Analysis and Band Gap Characteristics

Theoretical calculations based on density functional theory (DFT) within the generalized gradient approximation (GGA) and local spin density approximation (LSDA) have been employed to analyze the electronic structure of GdAs. researchgate.netaip.org At ambient pressure, Gadolinium Arsenide crystallizes in a NaCl-type (B1) structure. researchgate.netaip.org

Calculations of the spin-polarized band structure indicate that GdAs exhibits a metallic character under ambient conditions. researchgate.netaip.org This finding is crucial as it dictates the absence of an electronic band gap, a defining feature of semiconductors. The metallic nature arises from the overlap of the conduction and valence bands, allowing electrons to move freely without needing to overcome an energy gap.

Table 1: Calculated Ground State Properties of Anti-Ferromagnetic this compound

This table presents theoretical values for the structural properties of GdAs in its stable anti-ferromagnetic state, as determined by density functional theory calculations.

PropertyCalculated Value (GGA)Experimental/Other Theoretical
Lattice Constant (a₀)6.10 Å5.862 Å
Bulk Modulus (B)71.7 GPa69.9 GPa
Pressure Derivative (B')4.4-

Source: Adapted from Chouhan, S. S., et al. (2011). aip.org

The concepts of direct and indirect band gaps are characteristic of semiconducting materials, defining whether an electron can transition from the valence band maximum to the conduction band minimum without a change in crystal momentum. bbec.ac.in Since theoretical studies conclude that this compound is metallic at ambient conditions, it does not possess a band gap. researchgate.netaip.org Therefore, the distinction between direct and indirect band gap transitions is not applicable to this compound.

Gadolinium is a magnetic rare-earth element, and its presence in GdAs leads to significant magnetic and spin-polarization effects that influence the electronic band structure. americanelements.com The compound is theoretically predicted to be stable in an anti-ferromagnetic (AFM) state at ambient pressure. researchgate.netaip.org

The calculation of the band structure must, therefore, account for electron spin, leading to a spin-polarized band structure. researchgate.net This means that separate band structures are computed for spin-up and spin-down electrons. bmd-lab.orgunl.edu The interaction between the localized and strongly correlated 4f spins of the gadolinium atoms and the valence and conduction electrons is a key factor driving the magnetic properties. aip.org The spin-polarized calculations confirm the metallic nature of GdAs, showing band crossings at the Fermi level for both spin channels. researchgate.netaip.org

Density of Electronic States (DOS) and Partial Density of States (PDOS) Contributions

The Density of States (DOS) describes the number of available electronic states at each energy level within the material. stackexchange.com The Partial Density of States (PDOS) further breaks this down, showing the contribution of specific atoms and orbitals (e.g., s, p, d, f) to the total DOS. stackexchange.comscm.com

For this compound, DOS calculations are critical for understanding its metallic and magnetic properties. Theoretical studies show a significant density of states at the Fermi level (N(E_F)), which is a hallmark of a metal. The calculated N(E_F) for anti-ferromagnetic GdAs is approximately 3.66 states/eV. aip.org Analysis of the PDOS reveals that the primary contribution to the states at the Fermi level comes from the Gadolinium 'f' orbitals . aip.org

Orbital hybridization involves the mixing of atomic orbitals to form new hybrid orbitals for bonding. wikipedia.orgyoutube.com In this compound, bonding occurs between Gadolinium and Arsenic atoms. The electronic structure and bonding character are influenced by the hybridization of the valence orbitals of these elements. Specifically, interactions are expected between the 4f and 5d orbitals of Gadolinium and the 4p orbitals of Arsenic.

Charge Carrier Concentration and Mobility Investigations

Charge carrier concentration refers to the number of free charge carriers (electrons or holes) per unit volume, while carrier mobility describes how quickly these carriers can move through the material under an electric field. These are key parameters for electronic and semiconductor applications. ioffe.ru

Specific experimental data on the charge carrier concentration and mobility for pure this compound is limited. However, it has been noted that diluted magnetic semiconductors prepared using this compound can exhibit high electron mobility and favorable electrical properties. alfa-chemistry.com In related systems where gadolinium is used as a dopant in other arsenides, it has been shown to influence carrier concentration and mobility. ioffe.ru Given the metallic nature of GdAs, a relatively high charge carrier concentration is expected compared to intrinsic semiconductors.

The electrical conductivity of a material describes how it changes with temperature. For semiconductors, conductivity typically increases exponentially with temperature as more charge carriers are excited across the band gap. readthedocs.ionasa.gov Conversely, for metallic materials, electrical resistivity generally increases with temperature due to increased electron scattering by lattice vibrations (phonons).

Hall Effect Measurements for Carrier Type and Density

Hall effect measurements are a crucial experimental technique to determine the nature and concentration of charge carriers in a material. For this compound, these measurements reveal its character as a compensated semimetal.

Systematic investigations of the transport properties of stoichiometric GdAs single crystals indicate the behavior of a well-compensated semimetal. nii.ac.jp This implies the presence of both electron-like and hole-like charge carriers in comparable concentrations. In such materials, the Hall coefficient can be complex to interpret as it depends on the relative concentrations and mobilities of both carrier types. One study on a stoichiometric single crystal of GdAs reported it to be a well-compensated semimetal that orders antiferromagnetically. nii.ac.jp

In contrast, studies on related doped compounds provide more definitive information on carrier type. For instance, in the superconducting oxide compound GdO₀.₈₃F₀.₁₇FeAs, derived from GdAs, Hall effect measurements show a negative Hall coefficient. iphy.ac.cnresearchgate.net This indicates that the electrical conduction is dominated by electron-like charge carriers. iphy.ac.cnresearchgate.net For this specific fluorine-doped compound, a charge carrier density of approximately 1x10²¹ cm⁻³ has been estimated based on a single-band model. iphy.ac.cn While this pertains to a modified compound, it highlights that electron carriers can be made dominant through doping.

A summary of Hall effect measurement findings for GdAs and a related doped compound is presented below.

CompoundCarrier TypeCarrier Density (cm⁻³)Remarks
Stoichiometric GdAsCompensated Semimetal (electrons and holes)Not specifiedBehaves as a well-compensated semimetal. nii.ac.jp
GdO₀.₈₃F₀.₁₇FeAsElectron-like~1 x 10²¹The negative Hall coefficient indicates conduction is dominated by electrons. iphy.ac.cnresearchgate.net

Fermi Surface Topology and Quasiparticle Excitation Studies

The electronic properties of a material are fundamentally governed by its electronic band structure and the topology of its Fermi surface—the surface in momentum space that separates occupied from unoccupied electron states at absolute zero temperature.

Theoretical studies using density functional theory (DFT) have been employed to calculate the electronic structure of GdAs. These calculations consistently show that GdAs has a semimetallic character at ambient pressure, with no energy gap between the valence and conduction bands. aip.orgresearchgate.net Instead, there is an overlap between the p-bands of Arsenic and the d-bands of Gadolinium at the Fermi level. researchgate.net This band overlap creates both electron and hole pockets, which is consistent with the experimental observation of GdAs as a compensated semimetal. nii.ac.jp The localized and strongly correlated 4f electrons of Gadolinium lie well below the Fermi level, with unoccupied 4f states situated several electron-volts above it. researchgate.netaps.org

The concept of quasiparticles, which are elementary excitations in an interacting many-body system, is essential for understanding the material's response to external stimuli. researchgate.net In GdAs, the electrons and holes that form the Fermi surface are more accurately described as quasiparticles, whose properties are influenced by interactions with other electrons and the crystal lattice. The Quasiparticle Self-Consistent GW (QSGW) method, which is a sophisticated approach for calculating excited-state properties, has been applied to GdAs. These calculations confirm the location of the occupied Gd 4f states at approximately 8 eV below the Fermi level and the unoccupied 4f states around 4-5 eV above it, which aligns well with experimental data. researchgate.net

Influence of Doping and External Perturbations on Electronic Properties

The electronic properties of this compound can be significantly altered by introducing dopants or applying external perturbations like high pressure or magnetic fields.

Doping: Doping is a standard method to modify the electronic characteristics of semiconductors and semimetals. In the case of the related compound Gallium Arsenide (GaAs), doping with manganese (Mn) has been shown to significantly affect its Hall resistivity and charge carrier concentration, demonstrating how magnetic impurities can influence transport properties. iiste.org For GdAs, forming the oxide GdO₁₋ₓFₓFeAs through fluorine (F) doping transforms the material into a high-temperature superconductor. iphy.ac.cnresearchgate.net The fluorine doping introduces additional electrons, making the system n-type, as confirmed by Hall effect measurements. iphy.ac.cnresearchgate.net The superconducting transition temperature (Tc) in these materials is sensitive to the doping level, reaching up to 36.6 K for x = 0.17. iphy.ac.cnarxiv.org Furthermore, theoretical studies on Gd-doping in other semiconductors, such as AlGaN, predict that the introduction of Gd can lead to a reduction of the material's band gap. worldscientific.com

External Perturbations:

Pressure: The application of high pressure is a powerful tool to tune the interatomic distances and modify the electronic band structure. Theoretical calculations predict that at high pressure, GdAs undergoes a structural phase transition from its ambient rock-salt (NaCl-type) structure to a primitive tetragonal structure. aip.orgresearchgate.net This transition is predicted to occur at approximately 42.8 GPa and is accompanied by a significant volume collapse. aip.orgresearchgate.net Such a structural change would drastically alter the electronic properties. Studies on other materials like Indium Arsenide (InAs) have shown that pressure can decrease electron mobility, while in pure Gadolinium metal, pressure can induce an electronic transition that eliminates a section of the Fermi surface. aps.orgaps.org

Magnetic Field: The response to an external magnetic field is particularly interesting in GdAs due to the large magnetic moment of the Gd³⁺ ions. Experimental studies on non-stoichiometric GdAs have revealed a large negative magnetoresistance at low temperatures. nii.ac.jp This phenomenon is interpreted as evidence for the formation of trapped magnetic polarons—quasiparticles consisting of an electron and a local magnetic polarization cloud—which become ordered in a magnetic field, reducing electron scattering and thus resistivity. nii.ac.jp In pure Gadolinium metal, external magnetic fields are known to influence its magnetic phase transitions. aps.org

Theoretical and Computational Methodologies for Gadolinium Arsenide Research

Density Functional Theory (DFT) for Ground State Properties Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of materials like gadolinium arsenide.

Exchange-Correlation Functionals (e.g., GGA, LSDA)

At the core of DFT calculations are exchange-correlation (XC) functionals, which approximate the complex interactions between electrons. Two commonly used approximations are the Generalized Gradient Approximation (GGA) and the Local Spin Density Approximation (LSDA). uni-muenchen.decore.ac.uk

Generalized Gradient Approximation (GGA): GGA functionals, such as PBE (Perdew-Burke-Ernzerhof), improve upon simpler models by considering the gradient of the electron density. uni-muenchen.dekarazin.ua This often leads to more accurate predictions of properties like lattice constants and bulk moduli. scirp.org However, GGA can sometimes overestimate lattice parameters. scirp.org In some cases, GGA calculations have been found to provide band gap values that are more in line with experimental findings compared to LSDA. karazin.ua

Local Spin Density Approximation (LSDA): LSDA is a simpler functional that treats the electron density locally and accounts for electron spin. uni-muenchen.de While computationally less intensive, LSDA can sometimes lead to inaccuracies, such as underestimating band gaps, a phenomenon known as the "band gap problem". scirp.org It also has a tendency to underestimate lattice parameters and overestimate bulk modulus. scirp.org

The choice between GGA and LSDA depends on the specific properties being investigated and the desired balance between accuracy and computational cost.

Inclusion of On-Site Coulomb Interactions (DFT+U Schemes)

A significant challenge in modeling materials with strongly correlated electrons, such as those containing gadolinium's f-orbitals, is the inadequate description of on-site Coulomb interactions by standard DFT functionals like GGA and LSDA. readthedocs.io To address this, the DFT+U method is employed. This approach adds a Hubbard-like term to the DFT total energy to better account for the strong localization of these electrons. readthedocs.ioaimspress.com

The "U" parameter represents the strength of the on-site Coulomb repulsion. The value of U can be determined from first-principles calculations or treated as a semi-empirical parameter. readthedocs.io The DFT+U method has been successfully used to study the electronic structures of various lanthanide compounds, including gadolinium sulfides, where a U value of 6 eV was applied to the gadolinium f-electrons. aimspress.comunomaha.eduresearchgate.net This correction helps to more accurately position the occupied and unoccupied f-bands in the electronic structure. researchgate.net

Advanced Many-Body Perturbation Theories (e.g., GW Approximation) for Quasiparticle Energies

To obtain more accurate predictions of excited-state properties, such as quasiparticle energies and band gaps, researchers often turn to methods beyond standard DFT. Many-body perturbation theory, particularly the GW approximation (GWA), is a state-of-the-art approach for this purpose. science.govreadthedocs.io

The GWA calculates the electron self-energy, which describes the interaction of an electron with the surrounding electrons in the material. nih.gov This method has proven successful in predicting the quasiparticle energies of a wide range of materials. arxiv.org For this compound, the quasiparticle self-consistent GW (QSGW) method has been applied. researchgate.net These calculations show that the occupied 4f bands of gadolinium are located well below the Fermi level, and the empty 4f bands are situated well above it, which is in good agreement with experimental data. researchgate.net The success of the GW approximation is often attributed to a cancellation of errors from approximations made in the theory. nih.govarxiv.org

Computational Modeling of Doping Effects and Defect States

Computational modeling is a crucial tool for understanding how impurities (doping) and crystalline imperfections (defects) affect the properties of this compound. By introducing dopant atoms or creating vacancies in a simulated crystal lattice, researchers can investigate the resulting changes in electronic structure and other properties. nust.edu.pkrsc.org

For example, DFT-based studies have been conducted on gadolinium-doped materials to understand how the dopant atoms influence the material's properties. nust.edu.pknih.gov These studies can reveal how gadolinium doping might alter the band gap or create defect states within the band gap. nih.gov The insights gained from these simulations are valuable for designing materials with specific electronic or optical characteristics.

Dopant/DefectEffect on PropertiesComputational Method
Cadmium (Cd) Doping in Gd2O3Can decrease the band gap and alter electronic properties. nust.edu.pkDensity Functional Theory (DFT) nust.edu.pk
Oxygen Vacancy in Gd-doped CeriaThe most favorable vacancy site is nearest to the Gd3+ ion. rsc.orgDensity Functional Theory (DFT) rsc.org
Gadolinium (Gd) Doping in g-C3N4Can influence crystallinity and morphological properties. nih.govDensity Functional Theory (DFT) nih.gov

Molecular Dynamics Simulations for Crystal Growth and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms or molecules. mdpi.com In the context of this compound, MD simulations can provide valuable insights into its crystal growth process and structural stability. researchgate.netresearchgate.net

By simulating the interactions between individual atoms, MD can model processes like the solidification of liquid GaAs to understand how different conditions, such as cooling rates, affect the resulting crystal structure. researchgate.net These simulations can also be used to investigate the formation of defects during crystal growth and how external factors like strain can influence this process. researchgate.net Furthermore, MD simulations are employed to assess the mechanical stability of materials by subjecting a simulated model to stresses and observing its response. mdpi.com

Conclusion and Future Research Directions

Synthesis Challenges and Pathways for High-Quality Gadolinium Arsenide Materials

The realization of the predicted exotic properties of this compound is fundamentally dependent on the ability to synthesize high-purity, crystalline materials. Currently, the synthesis of high-quality GdAs presents considerable challenges that are the focus of ongoing research. Gadolinium is known to form binary compounds with arsenic at elevated temperatures wikipedia.org. However, achieving precise stoichiometry and minimizing defects, which is crucial for semiconductor and quantum applications, remains a significant hurdle.

Future research must focus on refining existing synthesis methods and exploring new ones. Pathways analogous to those used for other arsenide compounds, such as gallium arsenide (GaAs) and boron arsenide (BAs), could be adapted for GdAs science.gov. The production of high-quality crystals is a critical step, as device performance is intrinsically linked to material purity science.gov.

Key challenges include the high reactivity of gadolinium, which readily oxidizes in the presence of moisture or oxygen, forming a gadolinium oxide (Gd₂O₃) coating wikipedia.org. This necessitates stringent inert atmosphere or high-vacuum conditions during synthesis and handling. Furthermore, the high vapor pressure of arsenic requires precise temperature and pressure control to prevent its loss and ensure stoichiometric crystal growth.

Future pathways for obtaining high-quality GdAs could involve:

Molecular Beam Epitaxy (MBE): This technique, widely used for high-purity semiconductor thin films like GaAs, allows for atomic-layer precision and could be optimized for the growth of GdAs heterostructures science.gov.

Chemical Vapor Transport (CVT): As demonstrated with boron arsenide, seeded CVT growth could enable the production of larger single crystals of GdAs science.gov.

High-Temperature Solution Growth: Developing novel flux materials could lower the melting point and vapor pressure challenges associated with direct synthesis from the elements.

Nanoparticle Synthesis: Methods like the reduction of gadolinium chloride (GdCl₃) in the presence of an arsenic source could yield GdAs nanoparticles for integration into hybrid materials acs.org.

Synthesis PathwayDescriptionKey ChallengesFuture Research Focus
High-Temperature Direct ReactionReacting elemental gadolinium and arsenic at elevated temperatures in a sealed ampoule wikipedia.org.High reactivity of Gd; high vapor pressure of As; achieving stoichiometry; potential for defects.Optimization of temperature profiles; use of high-pressure furnaces.
Molecular Beam Epitaxy (MBE)Depositing thin films by reacting elemental beams on a substrate in ultra-high vacuum science.gov.Finding suitable lattice-matched substrates; controlling flux rates for stoichiometry.Substrate engineering; real-time growth monitoring.
Chemical Vapor Transport (CVT)Using a transport agent (e.g., iodine) to transport Gd and As from a source to a cooler growth zone science.gov.Identifying effective transport agents; controlling nucleation for single-crystal growth.Seeded growth techniques; thermodynamic modeling of transport reactions.
Solution-Based Nanoparticle SynthesisChemical reduction of precursors in a solvent to form nanoparticles acs.org.Controlling particle size and crystallinity; preventing oxidation; purification.Development of novel capping agents; scale-up processes.

Exploration of Unconventional States and Quantum Phenomena in GdAs

This compound belongs to the family of rare-earth monopnictides, which are being actively investigated for topological features in their electronic structure. researchgate.net The combination of gadolinium's 4f magnetic moments with the semimetallic band structure of the arsenide compound creates a fertile ground for discovering unconventional electronic and magnetic states. researchgate.net The universe at the subatomic scale is governed by the laws of quantum mechanics, which describe the often counterintuitive behavior of particles. livescience.com Technologies like lasers and MRI scanners are already powered by quantum mechanics, and materials like GdAs could enable the next wave of quantum technologies. uwaterloo.ca

Future research directions in this area include:

Topological Semimetal States: First-principles calculations suggest that GdAs may host symmetry-protected band crossings near the Fermi level. researchgate.net The experimental verification of these predicted Dirac or Weyl fermion states is a primary goal. This involves advanced characterization techniques like Angle-Resolved Photoemission Spectroscopy (ARPES).

Magneto-transport Properties: The coupling between the localized 4f magnetic moments of gadolinium and the itinerant charge carriers is expected to give rise to exotic magneto-transport phenomena. researchgate.net Related compounds like GdSb exhibit extremely large magnetoresistance, and similar or even more complex behaviors are anticipated in GdAs. researchgate.net

Quantum Phase Transitions: By tuning external parameters such as magnetic fields, pressure, or electric fields, it may be possible to induce quantum phase transitions in GdAs. Investigating the field-orientation-dependent magnetic phases, as has been done in related materials like GdRu₂Si₂, will be crucial. psi.ch

Quantum Tunneling: The potential for engineering energy barriers in GdAs heterostructures could allow for the study of quantum tunneling phenomena, a cornerstone of quantum mechanics where particles pass through barriers that would be insurmountable in classical physics. forbes.com

Quantum PhenomenonUnderlying Physics in GdAsExperimental ProbePotential Application
Topological SemimetalSymmetry-protected band crossings near the Fermi level due to spin-orbit coupling. researchgate.netARPES, Scanning Tunneling Microscopy (STM).Low-dissipation electronics, quantum computing.
Large MagnetoresistanceStrong interaction between charge carrier spins and localized 4f magnetic moments of Gd. researchgate.netResistivity measurements in high magnetic fields.Magnetic field sensors, magnetic memory.
Anomalous Hall EffectArises from the non-trivial Berry curvature in momentum space associated with the band structure.Hall effect measurements.Spintronic devices.
Complex Magnetic OrderingCompetition between different magnetic exchange interactions (e.g., RKKY).Neutron scattering, muon-spin spectroscopy. psi.chControllable magnetic states for data storage.

Rational Design and Engineering of this compound-Based Functional Materials

Moving beyond fundamental discovery, the future of GdAs lies in the ability to rationally design and engineer its properties for specific applications. This involves a deliberate, predictive approach to materials science, where the structure of the material is tailored to achieve a desired function. nanografi.comnih.gov This design process can involve creating high-coordination binding sites or modifying the material at the nanoscale to enhance its intrinsic properties. nih.govresearchgate.net

Key strategies for the rational design of GdAs-based materials include:

Doping and Alloying: Introducing other elements into the GdAs crystal lattice can be used to tune its carrier concentration, lattice parameters, and magnetic interactions. For instance, doping could be used to precisely position the Fermi level near a topological band crossing to maximize its quantum effects. researchgate.net

Strain Engineering: Applying mechanical strain, for example by growing thin films of GdAs on a lattice-mismatched substrate, can modify the electronic band structure and magnetic anisotropy. This provides a powerful tool for tuning the material's properties without changing its chemical composition.

Nanostructuring: Synthesizing GdAs in the form of nanoparticles, nanowires, or 2D nanosheets can lead to quantum confinement effects and novel surface states. Engineering Gd nanostructures has been shown to be a viable strategy for creating functional materials for various applications. researchgate.net

Interface Engineering: In heterostructures, the interface between GdAs and another material can host unique electronic states. The rational design of these interfaces is critical for creating functional devices.

The goal of these design strategies is to create materials with tailored functionalities, such as enhanced magnetic sensitivity, specific optical responses, or optimized thermoelectric performance.

Integration of this compound in Complex Hybrid Material Systems

The full potential of this compound may be realized by integrating it into complex hybrid materials, where the unique properties of GdAs are combined with the functionalities of other materials like polymers, oxides, or other 2D materials. This approach has been successfully demonstrated for other gadolinium-based materials. unict.itiraj.in

Future research should explore the creation of GdAs-based hybrid systems such as:

GdAs/Graphene Heterostructures: Combining the magnetic and semiconductor properties of GdAs with the exceptional electronic conductivity and mechanical strength of graphene could lead to novel spintronic devices. Research on gadolinium-functionalized graphene oxide has already shown the viability of combining these material classes. nih.gov

Polymer-GdAs Nanocomposites: Dispersing GdAs nanoparticles within a polymer matrix could create flexible magnetic or magneto-optic materials. For example, gadolinium oxide nanoparticles have been successfully embedded in a poly(methyl methacrylate) (PMMA) matrix for use in neutron detectors, a concept that could be extended to GdAs for different applications. unict.itarxiv.org

GdAs-based Core-Shell Nanoparticles: Encapsulating GdAs nanoparticles with a protective, functional shell (e.g., silica (B1680970) or a biocompatible polymer) could improve their stability and allow for their use in different environments. This strategy is common for creating stable nanoparticle contrast agents. acs.org

Integration with Other Quantum Materials: Creating hybrid systems that couple GdAs with superconductors or other topological materials could lead to the discovery of entirely new quantum phenomena at their interface.

These hybrid systems could enable applications that are inaccessible to the single-component material, leveraging synergistic effects between the constituents. For instance, integrating GdAs into heterostructures can allow for precise control over charge dynamics, which is critical for improving device efficiency and stability. researchgate.net

Multiscale Modeling and Experimental Validation for Predictive Materials Science

To accelerate the discovery and design of GdAs-based materials, a strong synergy between computational modeling and experimental validation is essential. Multiscale modeling combines various computational methods to study materials across different length and time scales, providing a comprehensive understanding of complex material systems. nanografi.comdierk-raabe.com

The predictive framework for GdAs research should encompass:

Quantum Mechanical (Ab Initio) Modeling: Using methods like Density Functional Theory (DFT), researchers can predict the fundamental electronic band structure, magnetic properties, and phase stability of GdAs, as has already been demonstrated. researchgate.net These calculations can guide the search for new topological phases and predict the effect of doping or strain.

Atomistic Simulations: Techniques like Molecular Dynamics (MD) and Monte Carlo simulations can model the behavior of thousands to millions of atoms. These are crucial for understanding dynamic processes such as crystal growth, defect formation, and the mechanisms of phase transitions over larger length scales.

Continuum Modeling: Finite Element Analysis (FEA) and other continuum methods can simulate the behavior of bulk materials and devices, linking the nanoscale properties to macroscopic performance.

Crucially, the predictions from these models must be rigorously validated by experimental data. arxiv.org This iterative loop of prediction and validation is the cornerstone of modern predictive materials science. For GdAs, this involves:

Structural and Chemical Characterization: Techniques like X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) are needed to confirm the crystal structure, phase purity, and composition of synthesized materials, providing direct comparison with theoretical predictions. iraj.in

Spectroscopic and Transport Measurements: Experimental techniques such as ARPES, magneto-transport measurements, and optical spectroscopy provide data on the electronic and magnetic properties, which can be directly compared with DFT calculations of the band structure and transport coefficients. researchgate.net

Case Study Analogy: The approach used for gadolinium oxyhydride (GdHO), where theoretical predictions of properties like the work function were successfully confirmed by experimental measurements, serves as a powerful template for GdAs research. mdpi.com

By integrating these multiscale modeling and experimental validation efforts, researchers can create a robust, predictive framework to guide the synthesis and engineering of novel this compound materials for future technologies. science.gov

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the crystal structure of gadolinium arsenide (GdAs)?

  • Methodological Answer : The crystal structure of GdAs is typically characterized using X-ray diffraction (XRD) or neutron diffraction. For example, polycrystalline samples synthesized via solid-state reactions (e.g., heating Gd and As at 800–1000°C under argon) are ground into powder for XRD analysis. Rietveld refinement is applied to confirm the cubic NaCl-type structure (space group Fm3ˉm\bar{3}m). High-resolution transmission electron microscopy (HR-TEM) may supplement structural validation by imaging atomic arrangements .

Q. How are high-purity GdAs single crystals synthesized for electronic property studies?

  • Methodological Answer : High-purity GdAs crystals are often grown using chemical vapor transport (CVT) with iodine as a transport agent. Precursor materials (Gd and As) are sealed in quartz tubes under vacuum and heated in a temperature gradient (e.g., 950°C → 850°C over 7–10 days). Post-synthesis, energy-dispersive X-ray spectroscopy (EDS) and inductively coupled plasma mass spectrometry (ICP-MS) are used to verify stoichiometry and impurity levels (<0.1 at.%) .

Q. What spectroscopic techniques are employed to analyze the electronic structure of GdAs?

  • Methodological Answer : Angle-resolved photoemission spectroscopy (ARPES) and X-ray photoelectron spectroscopy (XPS) are primary tools. ARPES maps the Fermi surface and band dispersion, while XPS identifies oxidation states (e.g., Gd³⁺ and As³⁻). For bulk electronic properties, resistivity and Hall effect measurements are conducted under controlled temperatures (4–300 K) to study carrier concentration and mobility .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported magnetic properties of GdAs across studies?

  • Methodological Answer : Contradictions in magnetic data (e.g., paramagnetic vs. antiferromagnetic behavior) often arise from sample purity or measurement conditions. To address this:

  • Controlled Synthesis : Use ultra-high-vacuum (UHV) systems to minimize oxygen contamination.
  • Standardized Protocols : Apply SQUID magnetometry with consistent field strengths (e.g., 0.1–7 T) and temperature ranges (2–300 K).
  • Cross-Validation : Compare results with first-principles calculations (e.g., DFT+U simulations) to reconcile experimental and theoretical predictions .

Q. What methodologies are used to study surface oxidation effects on GdAs in device applications?

  • Methodological Answer : Surface oxidation (e.g., Gd₂O₃ formation) is analyzed via in-situ XPS during controlled oxygen exposure. Atomic force microscopy (AFM) quantifies oxide layer thickness, while scanning tunneling microscopy (STM) maps surface topography. To mitigate oxidation, molecular beam epitaxy (MBE)-grown GdAs thin films are capped with protective layers (e.g., Al) in UHV environments .

Q. How can multi-technique approaches improve understanding of GdAs' thermal transport properties?

  • Methodological Answer : Thermal conductivity (κ) is measured using the 3ω method or laser flash analysis. To disentangle electronic (κₑ) and lattice (κₗ) contributions:

  • Combine Techniques : Pair thermal measurements with electrical resistivity data (κₑ ≈ LσT, where L is the Lorenz number).
  • Modeling : Use the Callaway model to analyze phonon scattering mechanisms.
  • Synchrotron Studies : High-resolution inelastic X-ray scattering (IXS) probes phonon dispersion relations .

Q. What strategies address challenges in synthesizing phase-pure GdAs for quantum transport studies?

  • Methodological Answer : Phase purity is critical for observing quantum phenomena like the anomalous Hall effect. Key strategies include:

  • Precursor Purification : Pre-treat Gd metal with zone refining and As with sublimation.
  • In-Situ Monitoring : Use differential thermal analysis (DTA) to track phase transitions during synthesis.
  • Post-Annealing : Anneal samples at 600°C under As overpressure to eliminate secondary phases (e.g., GdAs₂) .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., lattice parameters, resistivity values) in appendices, with processed data in the main text (see Table 1).
  • Figures : Use error bars for magnetic susceptibility and resistivity measurements to indicate statistical uncertainty.
  • Supplemental Materials : Provide detailed synthesis protocols, computational input files, and instrument calibration data to ensure reproducibility .

Table 1 : Example Data Structure for GdAs Characterization

PropertyTechniqueValue (±Error)ConditionsReference
Lattice ConstantXRD5.78 Å (±0.02)300 K, ambient[Author et al.]
Band GapARPES0.4 eV10 K, UHV[Author et al.]
Thermal Conductivity3ω Method12 W/m·K100–300 K[Author et al.]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.